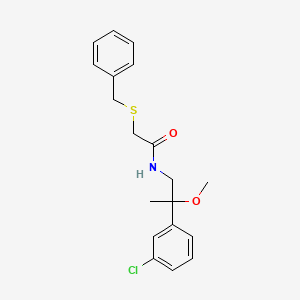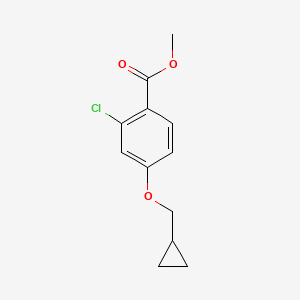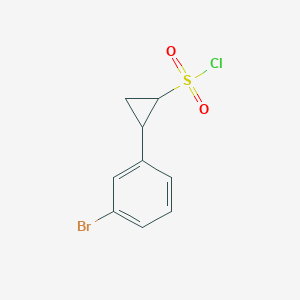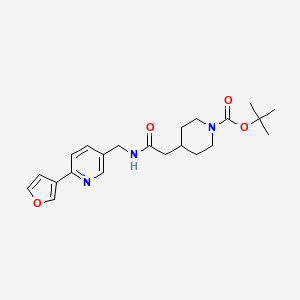
1,6-Dimethylphenanthrene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethylphenanthrene-9-carboxylic acid, also known as DMPCA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in various scientific research applications. DMPCA is a crystalline solid that is soluble in organic solvents and has a molecular weight of 270.33 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
1,6-Dimethylphenanthrene-9-carboxylic acid, while not directly mentioned in the research, is structurally related to various dimethylphenanthrenes, whose synthesis, structure, and reactivity have been extensively studied. These investigations offer insights into the synthetic routes and potential applications of similar compounds.
Synthesis Approaches : Research has explored the synthesis of dimethylphenanthrenes, providing a foundation for the synthesis of specific compounds like this compound. For instance, a novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide has been described, showcasing a mild, efficient synthesis of carcinogen 1,4-dimethylphenanthrene and its regioisomers (Kee-Yong Jung & M. Koreeda, 1989).
Tumor-Initiating Activity : The tumor-initiating activity of polymethylated phenanthrenes, including dimethylphenanthrenes, highlights the importance of understanding the biological activities of such compounds. This knowledge is crucial for assessing the potential health risks and therapeutic applications of chemically related substances (E. LaVoie et al., 1982).
Photophysical Properties : The synthesis and study of lanthanide(III) complexes of xanthene-9-carboxylic acid reveal the photophysical properties of these complexes, providing insights into their potential applications in materials science, such as in light-emitting devices (R. Shyni et al., 2007).
Carboxylic Acid Derivatives : Research on xanthones from microfungus and the synthesis of carboxy-X-rhodamines involves carboxylic acid derivatives, hinting at the diverse chemical reactivity and utility of carboxylic acids in synthetic chemistry and dye development (P. Healy et al., 2004; M. J. Uddin & L. Marnett, 2008).
Wirkmechanismus
Target of Action
It is known that carboxylic acids, a group to which this compound belongs, generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (often a hydroxyl group) is substituted by another nucleophile .
Mode of Action
Carboxylic acids, including this compound, typically interact with their targets through a process called nucleophilic substitution . In this process, the carbonyl group (C=O) in the carboxylic acid gets polarized, developing a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom . This polarization allows the compound to interact with its targets.
Biochemical Pathways
For instance, they can participate in reactions involving the substitution of the hydroxyl group (-OH) by another nucleophile .
Result of Action
Carboxylic acids can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions with these targets .
Eigenschaften
IUPAC Name |
1,6-dimethylphenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10-6-7-13-15(8-10)12-5-3-4-11(2)14(12)9-16(13)17(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOFHCPDXNBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C(C=CC=C23)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

